Cas no 1806003-10-0 (3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine)

3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a unique substitution pattern, combining difluoromethyl, iodo, methoxy, and trifluoromethyl functional groups. This structure imparts distinct reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (trifluoromethyl, difluoromethyl) and electron-donating (methoxy) groups enhances its versatility in cross-coupling reactions, particularly at the 5-iodo position. The trifluoromethyl and difluoromethyl moieties contribute to improved metabolic stability and lipophilicity in derived compounds. Its high purity and well-defined regiochemistry ensure consistent performance in complex transformations, supporting applications in drug discovery and specialty chemical development.
3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine structure
1806003-10-0 structure
Product name:3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine
CAS No:1806003-10-0
MF:C8H5F5INO
MW:353.027891874313
CID:4892727

3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H5F5INO/c1-16-7-4(6(9)10)5(8(11,12)13)3(14)2-15-7/h2,6H,1H3
    • InChI Key: OZNDERHOMNIPRN-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(C(F)F)=C1C(F)(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Topological Polar Surface Area: 22.1
  • XLogP3: 3.3

3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023516-1g
3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine
1806003-10-0 95%
1g
$3,039.75 2022-04-01
Alichem
A029023516-500mg
3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine
1806003-10-0 95%
500mg
$1,836.65 2022-04-01
Alichem
A029023516-250mg
3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine
1806003-10-0 95%
250mg
$940.80 2022-04-01

3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine Related Literature

Additional information on 3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine

3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine

The compound 3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine, with the CAS number 1806003-10-0, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, including a difluoromethyl group, an iodo group, a methoxy group, and a trifluoromethyl group. These substituents contribute to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The presence of fluorine atoms in this molecule enhances its lipophilicity and stability, making it a promising candidate for various biological applications. For instance, the trifluoromethyl group is known to improve metabolic stability, while the difluoromethyl group can modulate electronic properties, potentially enhancing binding affinity to target proteins.

The synthesis of 3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine involves a multi-step process that typically begins with the preparation of the pyridine ring followed by successive substitution reactions to introduce the desired functional groups. Researchers have explored various methodologies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis pathway and improve yield.

In terms of biological activity, this compound has shown potential as a lead molecule in the development of new pharmaceutical agents. Its iodine substituent can serve as a site for further modification, enabling the creation of bioisosteres or radiolabeled derivatives for imaging applications. Additionally, the methoxy group contributes to hydrogen bonding capabilities, which can be advantageous in drug design.

Recent advancements in computational chemistry have allowed for detailed modeling of this compound's interactions with biological targets. Molecular docking studies have revealed that the spatial arrangement of substituents on the pyridine ring facilitates favorable interactions with specific protein pockets, suggesting its potential as an inhibitor or modulator of key enzymes or receptors.

Moreover, the compound's electronic properties make it an interesting candidate for applications in materials science. The fluorinated groups can influence electronic conductivity and thermal stability, potentially making it useful in organic electronics or advanced materials.

In conclusion, 3-(Difluoromethyl)-5-iodo-2-methoxy-4-(trifluoromethyl)pyridine is a versatile molecule with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups position it as a valuable tool in both academic research and industrial development.

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